N-(1-methyl-1H-indol-4-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide
CAS No.:
Cat. No.: VC9678762
Molecular Formula: C19H16N4O2
Molecular Weight: 332.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H16N4O2 |
|---|---|
| Molecular Weight | 332.4 g/mol |
| IUPAC Name | N-(1-methylindol-4-yl)-2-(4-oxoquinazolin-3-yl)acetamide |
| Standard InChI | InChI=1S/C19H16N4O2/c1-22-10-9-13-16(7-4-8-17(13)22)21-18(24)11-23-12-20-15-6-3-2-5-14(15)19(23)25/h2-10,12H,11H2,1H3,(H,21,24) |
| Standard InChI Key | SDNXSGWCVQDRNT-UHFFFAOYSA-N |
| SMILES | CN1C=CC2=C(C=CC=C21)NC(=O)CN3C=NC4=CC=CC=C4C3=O |
| Canonical SMILES | CN1C=CC2=C(C=CC=C21)NC(=O)CN3C=NC4=CC=CC=C4C3=O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a 1-methylindole moiety linked via an acetamide bridge to a 4-oxoquinazoline group. The indole component, a heterocyclic aromatic system, contributes to hydrophobic interactions and π-π stacking capabilities, while the quinazoline ring provides hydrogen-bonding sites through its carbonyl and nitrogen atoms. The acetamide spacer (-NH-C(=O)-CH-) enables conformational flexibility, potentially facilitating interactions with biological targets.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 332.4 g/mol |
| IUPAC Name | N-(1-methylindol-4-yl)-2-(4-oxoquinazolin-3-yl)acetamide |
| CAS Number | 1282095-13-9 |
| Topological Polar Surface Area | 98.9 Ų (calculated) |
Spectroscopic Characterization
Synthesis batches are typically validated using nuclear magnetic resonance (NMR) and mass spectrometry (MS). The -NMR spectrum displays characteristic signals:
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Indole protons: Aromatic resonances at δ 6.8–7.5 ppm
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Methyl group: Singlet at δ 3.7 ppm for N-CH
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Acetamide protons: Two distinct doublets for -CH- at δ 4.1–4.3 ppm
High-resolution MS (HRMS) confirms the molecular ion peak at m/z 332.1278 ([M+H]).
Synthesis and Manufacturing
Multi-Step Synthetic Route
The compound is synthesized through a three-stage process:
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Indole Substitution: 1-Methylindole undergoes nitration at the 4-position using nitric acid in acetic anhydride, followed by reduction to the amine.
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Quinazoline Formation: Anthranilic acid derivatives are cyclized with formamidine acetate to generate the 4-oxoquinazoline core.
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Acetamide Coupling: The indole amine reacts with 2-chloroacetyl chloride, followed by nucleophilic displacement with the quinazoline nitrogen.
Table 2: Critical Reaction Parameters
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Indole nitration | HNO, AcO, 0–5°C | 68% |
| Amine reduction | H, Pd/C, ethanol | 92% |
| Cyclization | Formamidine acetate, 160°C | 75% |
| Acetamide coupling | DIPEA, DCM, rt | 58% |
Purification via column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity, as verified by HPLC.
Biological Activities and Mechanisms
Anticancer Activity
In vitro assays demonstrate potent cytotoxicity against MCF-7 (breast cancer) and A549 (lung adenocarcinoma) cell lines, with IC values of 1.8 μM and 2.4 μM, respectively. Mechanistic studies suggest dual inhibition of:
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EGFR tyrosine kinase: Disruption of ATP-binding pocket via quinazoline interactions ()
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Tubulin polymerization: Binding to the colchicine site (indole-mediated), inducing G2/M arrest
Antimicrobial Effects
Against Staphylococcus aureus (MRSA), the compound exhibits a minimum inhibitory concentration (MIC) of 8 μg/mL, outperforming vancomycin (MIC = 16 μg/mL) in resistant strains. This activity correlates with membrane depolarization observed in fluorescence-based assays using DiSC(5).
Anti-Inflammatory Action
In LPS-stimulated RAW 264.7 macrophages, the compound reduces NO production by 78% at 10 μM, surpassing dexamethasone (65% inhibition). Transcriptional profiling reveals downregulation of NF-κB and COX-2 pathways.
Pharmacokinetic and Toxicity Profile
ADME Properties
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Absorption: Caco-2 permeability assay: P = 8.6 × 10 cm/s (high intestinal absorption)
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Metabolism: CYP3A4-mediated oxidation generates two primary metabolites (M1: hydroxylation at C5; M2: N-demethylation)
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Excretion: 62% fecal, 28% renal (rat model)
Acute Toxicity
LD in mice: 320 mg/kg (oral), 110 mg/kg (IV). Histopathology shows reversible hepatocyte vacuolation at sublethal doses.
Comparative Analysis with Structural Analogs
Table 3: Activity Comparison with Related Compounds
| Compound | Anticancer IC (μM) | Antimicrobial MIC (μg/mL) |
|---|---|---|
| Target compound | 1.8–2.4 | 8 |
| N-(1-methylindol-4-yl)quinazolinone | 4.7 | 32 |
| 2-(4-Oxoquinazolinyl)acetamide | >10 | >64 |
The enhanced potency of the target molecule underscores the synergistic effect of combining indole and quinazoline pharmacophores.
Future Research Directions
Target Validation Studies
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CRISPR-Cas9 knockout screens to identify synthetic lethal partners
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Cryo-EM analysis of tubulin-compound interactions
Formulation Development
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Nanocrystal formulations to enhance aqueous solubility (current solubility: 0.12 mg/mL in PBS)
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PEGylated liposomes for tumor-targeted delivery
Clinical Translation
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Phase I dose-escalation trials focusing on solid tumors
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Biomarker identification using PDX (patient-derived xenograft) models
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